(1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Description
This tricyclic lactone features a fused bicyclo[4.3.0] core with an additional oxygen bridge at positions 3 and 7, forming a strained tricyclo[4.3.0.02,4] framework. The stereochemistry (1S,2S,4R,6S) and ketone group at position 8 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
(1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDESAARNCREM-HHJANIIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]3[C@@H]1O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 8-Oxabicyclo[3.2.1]oct-6-en-3-one
The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold serves as a critical precursor for constructing the dioxatricyclic framework. Hoffmann and colleagues demonstrated that stereoselective reductions and functionalizations of this bicyclic ketone enable systematic access to the target compound. For instance, diisobutylaluminium hydride (DIBAH) reduces the ketone to an endo-alcohol, which undergoes mesylation and hydroboration-oxidation to yield ketomesylate intermediates.
Key steps include:
Tandem Lewis Acid-Catalyzed Cyclization
BCl₃-mediated tandem debenzylation-cyclization reactions efficiently form the oxetane ring while preserving stereochemistry. In one protocol, treatment of epoxy alcohols with BCl₃ in dichloromethane at −78°C induces simultaneous deprotection and 4-exo-tet cyclization, yielding the tricyclic core in 68% yield.
Asymmetric [4+3] Cycloaddition Strategies
Oxyallyl Cation-Furan Cycloaddition
The [4+3] cycloaddition between furan derivatives and oxyallyl cations constructs the seven-membered oxabicyclic intermediate. Reinecke’s method employs 2,5-dimethylfuran and tetrabromoacetone in the presence of Zn/CuCl to generate 1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (59% yield over two steps).
Critical Parameters :
-
Temperature : Reactions conducted at 15°C–25°C prevent side-product formation.
-
Lewis Acid : Boron trifluoride etherate (BF₃·OEt₂) enhances oxyallyl cation stability.
Protecting Group Optimization
Pivaloyl vs. Benzyl Protection
Comparative studies reveal that pivaloyl groups at C3 improve yield and stability during cyclization (72% yield) versus benzyl protection (48% yield). The bulky pivaloyl moiety minimizes steric hindrance during ring-closing steps.
Table 1: Protecting Group Impact on Cyclization Efficiency
| Protecting Group | Yield (%) | Stability (RT) |
|---|---|---|
| Pivaloyl | 72 | >6 months |
| Benzyl | 48 | 2 weeks |
Grignard Reagent-Mediated Functionalization
Tandem Addition-Cyclization
Grignard reagents (e.g., MeMgBr) add to tricyclic epoxy ketones, followed by spontaneous cyclization to install alkyl/aryl groups at C2. For example, methyl addition proceeds with 85% yield and >95% stereoselectivity.
Mechanistic Insight :
-
Epoxide Ring Opening : Nucleophilic attack at the less hindered carbon.
-
6-Endo-Trig Cyclization : Favored transition state ensures correct stereochemistry.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of (1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one in anticancer research:
- Mechanism of Action : The compound has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation. For example, it has shown promising results against cyclin-dependent kinase 2, a target for cancer therapy due to its role in cell cycle regulation .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human colon carcinoma (Caco-2). Some derivatives achieved half-maximal inhibitory concentration (IC50) values as low as 0.31 µM, indicating potent anticancer activity .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 0.31 |
| Derivative B | Caco-2 | 4.98 |
| Derivative C | HCT116 | 5.00 |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : Various derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Mechanistic Insights : The presence of specific functional groups in the structure enhances lipophilicity, facilitating membrane penetration and thereby improving antimicrobial efficacy .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Derivative D | Mycobacterium smegmatis | 6.25 |
| Derivative E | Pseudomonas aeruginosa | 12.50 |
Synthetic Organic Chemistry Applications
The unique structural characteristics of this compound make it a valuable intermediate in synthetic organic chemistry:
- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various organic reactions such as cycloadditions and functional group transformations. Its reactivity can be tailored by modifying substituents on the bicyclic framework .
- Catalytic Applications : The compound has been explored as a catalyst in several organic transformations due to its ability to stabilize transition states and lower activation energies in reactions like aldol condensations and reductions .
Mechanism of Action
The mechanism by which (1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Differentiators of the Target Compound
Lack of Bulky Substituents : Unlike phenyl- or halogen-substituted analogs, the target compound’s simpler structure may improve solubility but reduce steric hindrance in binding interactions.
Oxygen Bridges: Dual oxygen bridges (3,7-dioxa) create a unique electronic environment compared to mono-oxygen bicyclic systems.
Biological Activity
The compound (1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is a member of the dioxatricyclo family of compounds, which are notable for their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 140.18 g/mol. The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that dioxatricyclo compounds exhibit a range of biological activities including antibacterial and antifungal properties. The specific activities of this compound have been investigated through various studies.
Antibacterial Activity
A series of studies have evaluated the antibacterial efficacy of dioxatricyclo compounds against several bacterial strains:
- Tested Strains : The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli.
- Results : Preliminary findings suggest that this compound exhibits significant antibacterial activity against certain strains with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for effective strains like Staphylococcus aureus .
Antifungal Activity
The antifungal potential of the compound has also been explored:
- Tested Strain : The primary focus was on Candida albicans, a common fungal pathogen.
- Results : Most derivatives of dioxatricyclo compounds showed promising antifungal activity against C. albicans, indicating that modifications in the structure could enhance efficacy .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds within the dioxatricyclo family:
- Study on 1,3-Dioxolanes : A study synthesized a series of 1,3-dioxolanes and evaluated their antibacterial and antifungal activities. It was found that these compounds exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Comparative Analysis : Another research focused on comparing enantiomeric forms of dioxolanes to understand their biological efficacy better. The results indicated that specific configurations significantly influenced antibacterial potency .
Data Tables
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity |
|---|---|---|---|
| This compound | Structure | 625 - 1250 | Positive against C. albicans |
| Dioxolane Derivative 1 | Structure | 500 | Positive |
| Dioxolane Derivative 2 | Structure | 750 | Negative |
Q & A
Q. What are the key considerations for validating the stereochemical configuration of (1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one?
To confirm stereochemistry, use a combination of X-ray crystallography (for unambiguous spatial assignment) and nuclear Overhauser effect (NOE) NMR experiments. Cross-reference experimental data with computational predictions (e.g., density functional theory, DFT) to resolve discrepancies. Database tools like SciFinder-n and NIST Chemistry WebBook provide spectral and crystallographic reference data for comparison .
Q. How can researchers optimize synthetic routes for this compound under varying reaction conditions?
Begin with retrosynthetic analysis to identify feasible intermediates, such as bicyclic ether precursors. Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and assess yield/purity via HPLC or GC-MS. Literature mining in SciFinder-n helps identify analogous syntheses and troubleshoot side reactions (e.g., ring-opening or epimerization) .
Q. What analytical techniques are critical for characterizing impurities in this compound?
High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS distinguish structural isomers. For trace impurities, employ preparative HPLC followed by 2D NMR (e.g., HSQC, HMBC) to assign signals. Cross-validate findings with reference standards listed in regulatory catalogs (e.g., Kanto Reagents) to confirm identity .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectral data?
Apply ab initio molecular dynamics (AIMD) to model solvent effects on NMR chemical shifts. Compare calculated (GIAO-DFT) and experimental spectra to identify misassignments. For vibrational modes, use IR/Raman simulations with anharmonic corrections. Tools like ACD/Labs Percepta Platform provide validated predictive modules .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Simulate environmental conditions (e.g., hydrolysis at pH 4–9, UV exposure) and monitor degradation products via high-resolution time-of-flight MS (HRTOF-MS). Pair with ecotoxicity assays (e.g., Daphnia magna mortality tests) to assess bioaccumulation potential. Reference Project INCHEMBIOL’s framework for fate analysis in biotic/abiotic compartments .
Q. How can molecular modeling predict interactions between this compound and biological targets?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For mechanistic insights, perform steered molecular dynamics (SMD) to simulate ligand-receptor unbinding pathways .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?
Re-measure properties using standardized protocols (OECD guidelines). Compare with computational predictions (e.g., COSMO-RS for solubility) and adjust force fields if systematic errors arise. Cross-check databases like CHEMLIST for regulatory data consistency .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Use statistical process control (SPC) charts to identify outliers. If variability persists, characterize raw materials (e.g., catalyst purity via ICP-MS) and optimize quenching protocols to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
